1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, a diethylaminoethyl side chain, and various functional groups such as hydroxy, propoxybenzoyl, and pyridinyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the diethylaminoethyl side chain and other functional groups. Common reagents used in these reactions include diethylamine, propoxybenzoyl chloride, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE .
Uniqueness
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H31N3O4/c1-4-16-32-20-11-9-18(10-12-20)23(29)21-22(19-8-7-13-26-17-19)28(25(31)24(21)30)15-14-27(5-2)6-3/h7-13,17,22,29H,4-6,14-16H2,1-3H3/b23-21- |
InChI Key |
UTIAUMADGTXELR-LNVKXUELSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)/O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)O |
Origin of Product |
United States |
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